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Compound of Interest

Compound Name: N-Methylvaleramide

Cat. No.: B1594713 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for N-Methylvaleramide
(also known as N-methylpentanamide), a secondary amide with applications in organic

synthesis and as a model compound for studying peptide bonds. Aimed at researchers,

scientists, and professionals in drug development, this document offers a detailed exploration

of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

emphasizing the synergy between these techniques for unambiguous structural confirmation.

Introduction to N-Methylvaleramide and Its
Spectroscopic Signature
N-Methylvaleramide (C₆H₁₃NO, Molar Mass: 115.17 g/mol ) is a derivative of valeric acid and

methylamine.[1][2] Its structural elucidation relies on a multi-faceted spectroscopic approach.

Each technique provides a unique piece of the structural puzzle: NMR spectroscopy maps the

carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass

spectrometry determines the molecular mass and fragmentation patterns. This guide will

dissect the data from each method to build a comprehensive and self-validating structural

profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic

molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and
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¹³C, we can deduce the connectivity and chemical environment of each atom.

Note on Data Source: As experimental spectra for N-Methylvaleramide are not publicly

available in spectral databases like the Spectral Database for Organic Compounds (SDBS),

the following NMR data are predicted using advanced computational algorithms. These

predictions provide a reliable and instructive framework for understanding the expected

spectral features.

Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural

interpretation.

Sample Preparation: A sample of N-Methylvaleramide (typically 5-10 mg) is dissolved in

approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), within a 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for

chemical shift referencing (0 ppm).

Instrument Setup: The experiment is conducted on a high-field NMR spectrometer (e.g., 400

MHz or higher). The instrument is locked onto the deuterium signal of the solvent, and the

magnetic field is shimmed to achieve optimal homogeneity and resolution.

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C

NMR, a proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H

splitting, resulting in a single peak for each unique carbon atom.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information about the number of different types of protons and

their neighboring environments.

Table 1: Predicted ¹H NMR Data for N-Methylvaleramide
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Causality
Behind the
Shift and
Splitting

~ 5.8 - 6.2 Broad Singlet 1H N-H

The amide

proton is typically

deshielded and

often appears as

a broad signal

due to

quadrupole

broadening from

the adjacent

nitrogen and

potential

hydrogen

bonding.

~ 2.78 Doublet 3H N-CH₃

This methyl

group is attached

to the

electronegative

nitrogen atom,

causing a

downfield shift. It

appears as a

doublet due to

coupling with the

single N-H

proton.

~ 2.15 Triplet 2H -CO-CH₂- These protons

are alpha to the

carbonyl group,

which is strongly

electron-

withdrawing,

resulting in a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


significant

downfield shift.

The signal is split

into a triplet by

the two adjacent

methylene

protons.

~ 1.58 Sextet 2H -CH₂-CH₂-CO-

These methylene

protons are

adjacent to two

other methylene

groups, resulting

in a complex

splitting pattern

(a sextet). Their

chemical shift is

less influenced

by the carbonyl

group compared

to the alpha-

protons.

~ 1.35 Sextet 2H CH₃-CH₂-

These protons

are further

removed from

the electron-

withdrawing

amide group and

thus appear

more upfield.

They are split by

the adjacent

methyl and

methylene

groups into a

sextet.
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~ 0.92 Triplet 3H CH₃-CH₂-

As the terminal

methyl group,

these protons

are the most

shielded and

appear at the

lowest chemical

shift. They are

split into a triplet

by the adjacent

methylene group.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for N-Methylvaleramide
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Chemical Shift (δ, ppm) Assignment
Causality Behind the
Chemical Shift

~ 174.5 C=O

The carbonyl carbon is highly

deshielded due to the double

bond to the electronegative

oxygen atom and appears

significantly downfield.

~ 36.5 -CO-CH₂-

The carbon alpha to the

carbonyl group is deshielded

and appears downfield.

~ 28.5 -CH₂-CH₂-CO-

This carbon is further from the

carbonyl and is consequently

more shielded than the alpha-

carbon.

~ 26.2 N-CH₃

The methyl carbon attached to

the nitrogen is deshielded by

the electronegative nitrogen

atom.

~ 22.4 CH₃-CH₂-

This methylene carbon is in a

typical alkane region of the

spectrum.

~ 13.8 CH₃-CH₂-

The terminal methyl carbon is

the most shielded carbon in

the alkyl chain.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Data Acquisition
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Sample Preparation: For a liquid sample like N-Methylvaleramide, the simplest method is to

place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin

film.

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates is first collected and

automatically subtracted from the sample spectrum to eliminate interference from

atmospheric CO₂ and water vapor.

Theoretical IR Absorption Bands
The IR spectrum of N-Methylvaleramide is dominated by characteristic absorptions from the

secondary amide group and the alkyl chain.

Table 3: Theoretical IR Absorption Bands for N-Methylvaleramide
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Wavenumber
(cm⁻¹)

Vibration Functional Group Significance

~ 3300 (Broad) N-H Stretch Secondary Amide

A strong, often broad,

peak in this region is

highly characteristic of

the N-H bond in a

secondary amide.

Broadening is due to

hydrogen bonding.

~ 2960-2850 C-H Stretch Alkyl (CH₃, CH₂)

Multiple sharp peaks

in this region confirm

the presence of the

saturated hydrocarbon

chain.

~ 1640 (Strong) C=O Stretch (Amide I) Secondary Amide

This is one of the

most intense and

characteristic peaks in

the spectrum,

confirming the

presence of the

carbonyl group within

the amide.

~ 1550 (Strong) N-H Bend (Amide II) Secondary Amide

This band, resulting

from a combination of

N-H bending and C-N

stretching, is a key

diagnostic peak for

secondary amides.

~ 1465 C-H Bend Alkyl (CH₂)

A characteristic

bending vibration for

methylene groups.
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable

structural information through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol for Mass Spectrometry Data
Acquisition

Sample Introduction: A dilute solution of N-Methylvaleramide is introduced into the mass

spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

Ionization: In the ion source, molecules are bombarded with high-energy electrons (typically

70 eV) in a technique known as Electron Ionization (EI). This process removes an electron,

creating a positively charged molecular ion (M⁺•).

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier detects the ions, generating a mass spectrum that plots ion

abundance versus m/z.

Experimental Mass Spectrum and Fragmentation
Analysis
The mass spectrum of N-Methylvaleramide is available in the NIST Mass Spectrometry Data

Center.[3] The molecular ion peak (M⁺•) is observed at m/z = 115, confirming the molecular

weight of the compound.

Table 4: Key Ions in the Mass Spectrum of N-Methylvaleramide
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m/z
Proposed
Fragment Ion

Formula Significance

115
[CH₃(CH₂)₃CONHCH₃

]⁺•
[C₆H₁₃NO]⁺• Molecular Ion (M⁺•)

72 [CH₃(CH₂)₃CO]⁺ [C₅H₉O]⁺

Base Peak. Alpha-

cleavage with loss of

the •NCH₃ radical.

58
[CH₂=C(OH)NHCH₃]⁺

•
[C₃H₇NO]⁺•

Result of a McLafferty

rearrangement.

44 [CH₃NHCO]⁺ [C₂H₄NO]⁺

Cleavage of the bond

between the alpha

and beta carbons of

the acyl chain.

30 [CH₂=NHCH₃]⁺ [C₂H₆N]⁺

Alpha-cleavage with

loss of the valeryl

radical.

The fragmentation pattern is highly informative. The base peak (the most abundant ion) at m/z

= 72 arises from a classic alpha-cleavage, where the bond between the carbonyl carbon and

the nitrogen is cleaved, leading to the loss of a methylamino radical and the formation of a

stable acylium ion. Another significant fragmentation is the McLafferty rearrangement, which is

characteristic of carbonyl compounds with a sufficiently long alkyl chain, resulting in the peak at

m/z = 58.
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Molecular Ion

Alpha-Cleavage

McLafferty Rearrangement

Alpha-Cleavage

[CH₃(CH₂)₃CONHCH₃]⁺•
m/z = 115

[CH₃(CH₂)₃CO]⁺
m/z = 72 (Base Peak)

- •NHCH₃

[CH₂=C(OH)NHCH₃]⁺•
m/z = 58

- C₃H₆

[CH₂=NHCH₃]⁺
m/z = 30

- •CO(CH₂)₂CH₃

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for N-Methylvaleramide in EI-MS.

Holistic Spectroscopic Analysis Workflow
The structural elucidation of a molecule like N-Methylvaleramide is a systematic process

where data from different spectroscopic techniques are integrated to arrive at an unambiguous

conclusion.
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Spectroscopic Characterization Workflow

Mass Spectrometry

Data Integration
& Correlation
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N-Methylvaleramide
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Caption: Integrated workflow for the spectroscopic analysis of N-Methylvaleramide.

Conclusion
The comprehensive analysis of N-Methylvaleramide through NMR, IR, and MS provides a

self-validating and detailed picture of its molecular structure. While experimental NMR and IR

data were not directly available, robust predictions and theoretical principles align perfectly with

the experimental mass spectrometry data. The mass spectrum confirms the molecular weight

of 115 amu and shows characteristic fragmentation patterns for a secondary amide, including

alpha-cleavage and a McLafferty rearrangement. Theoretical IR analysis points to the presence

of N-H, C=O, and C-H bonds, consistent with the amide and alkyl functionalities. Predicted ¹H

and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, accounting

for all atoms in their expected chemical environments. Together, these spectroscopic

techniques offer a powerful and synergistic approach to the unequivocal structural elucidation
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of N-Methylvaleramide, a methodology that is fundamental to research and development in

the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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